LsbB

Leaderless bacteriocin Biosynthesis LmrB transporter

Streamline your research on narrow-spectrum antimicrobials. LsbB is a leaderless bacteriocin with a precisely mapped YvjB receptor-binding domain, eliminating the need for post-translational activation. - NMR-resolved structure with a defined C-terminal receptor-binding motif (Trp25 essential). - Directly active against Listeria monocytogenes and other YvjB+ Gram-positive targets. - Predictable efficacy via yvjB gene screening; streamlines biopreservative development. Custom synthesis available; inquire for analytical data and scale-up options.

Molecular Formula
Molecular Weight
Cat. No. B1576152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsbB
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LsbB Bacteriocin Overview


LsbB is a 30-amino acid class II leaderless bacteriocin produced by Lactococcus lactis subsp. lactis BGMN1-5, exhibiting narrow-spectrum antimicrobial activity primarily against Gram-positive bacteria [1]. Unlike most bacteriocins that require N-terminal leader sequence cleavage for activation, LsbB is synthesized without a leader peptide and is secreted in its active form via the LmrB multidrug resistance transporter [2]. Its mechanism involves specific interaction with the Zn-dependent membrane-bound metallopeptidase YvjB, a receptor distinct from the mannose phosphotransferase system (man-PTS) targeted by many class IIa bacteriocins [3].

Leaderless bacteriocin probe – no post‑translational processing required
YvjB receptor‑targeted antimicrobial screening (Gram‑positive)
Narrow‑spectrum tool for receptor‑based susceptibility studies

LsbB Substitution Limitations


Despite sharing a conserved KXXXGXXPWE motif at the C-terminal half with five other leaderless bacteriocins, LsbB exhibits distinct receptor-binding requirements and antimicrobial spectrum that preclude simple interchange [1]. Cross-competition assays demonstrate that truncated peptides from related bacteriocins can antagonize LsbB activity, but the specific amino acid composition and length—particularly the distance between Trp25 and terminal Ala30—are critical determinants of LsbB's unique activity profile [2]. Furthermore, the YvjB receptor is highly conserved within Lactococcus lactis subsp. lactis but naturally resistant strains harbor 31 amino acid differences that abolish LsbB binding, underscoring the precise molecular recognition required for efficacy [3].

Motif Conserved KXXXGXXPWE motif does not guarantee interchangeable activity – receptor‑binding domain length and Trp25–Ala30 distance are critical
Antagonism Truncated peptides from related leaderless bacteriocins may antagonize LsbB; cross‑reactivity varies with C‑terminal composition
Receptor Naturally resistant strains harbor 31 amino acid differences in YvjB that abolish binding – even Lactococcus subspecies may not respond

LsbB Comparative Analysis


LsbB vs. LsbA Biosynthesis

LsbB is synthesized as a leaderless peptide requiring no post-translational proteolytic processing, whereas its co-produced homolog LsbA is synthesized with an N-terminal leader sequence that must be cleaved by the HtrA surface protease for activation [1]. This difference in biosynthesis directly impacts production yields and purification complexity. Quantitative secretion data from the native L. lactis BGMN1-5 system shows that both LsbA and LsbB are exported via the same LmrB transporter, but LsbB's leaderless nature eliminates the need for a separate maturation step [2].

Biosynthetic processing
Head‑to‑head
LsbB: leaderless, active immediately after translation. LsbA: requires HtrA protease cleavage for activation.
Supports leaderless bacteriocin production workflow selection
Native L. lactis BGMN1‑5 production context
Leaderless bacteriocin Biosynthesis LmrB transporter Lactococcus lactis

Receptor Specificity: YvjB vs. man-PTS

LsbB specifically targets the YvjB Zn-dependent membrane-bound metallopeptidase, a receptor distinct from the mannose phosphotransferase system (man-PTS) utilized by the majority of class IIa pediocin-like bacteriocins [1]. Heterologous expression of yvjB in naturally resistant species Lactobacillus paracasei and Enterococcus faecalis rendered these strains sensitive to LsbB, demonstrating that YvjB is both necessary and sufficient for LsbB susceptibility [2]. Site-directed mutagenesis identified Tyr356 and Ala353 within the third transmembrane helix of YvjB as essential residues for LsbB interaction [3].

Receptor target
Class‑level
LsbB targets Zn‑dependent YvjB metallopeptidase. Class IIa bacteriocins target man‑PTS EIIC.
Supports YvjB‑specific antimicrobial screening context
Heterologous yvjB expression confers sensitivity to ≥2 non‑Lactococcus species
Bacteriocin receptor YvjB metallopeptidase Zn-dependent protease Receptor specificity

Receptor-Binding Domain Identification

Competition assays using a systematic collection of truncated LsbB peptides identified the C-terminal eight amino acids as the minimal receptor-binding domain capable of antagonizing full-length LsbB antimicrobial activity [1]. Alanine substitution mutagenesis pinpointed Trp25 as essential for both antagonism and antimicrobial activity [2]. LsbB shares a conserved KXXXGXXPWE motif with five other leaderless bacteriocins, and C-terminal peptides from two of these homologs inhibited LsbB activity in the same manner as LsbB-derived fragments [3].

Binding domain
Head‑to‑head
C‑terminal 8‑aa region contains receptor‑binding domain. Trp25 essential; cross‑antagonism from 2/5 homologous leaderless bacteriocins.
Supports rational analog design and cross‑reactivity studies
Competition assays against L. lactis BGMN1‑596 indicator strain
NMR structure Receptor-binding domain Truncated peptide competition Alanine scanning

NMR Structure Determination

NMR spectroscopy resolved the three-dimensional structure of LsbB, revealing an N-terminal α-helix (residues 1-16) and an unstructured C-terminal region (residues 17-30) in both DPC micelles and TFE/water environments [1]. This structural characterization is currently unique among leaderless bacteriocins; no high-resolution structures are available for the five homologous peptides sharing the KXXXGXXPWE motif [2]. Coordinates are deposited in the Protein Data Bank under accession codes 2MLU and 2MLV [3].

Structural data
Reported
NMR structure solved (PDB 2MLU/2MLV). N‑terminal α‑helix (residues 1‑16) and unstructured C‑terminus (17‑30).
Enables molecular docking and structure‑guided engineering studies
Unique structural data among leaderless bacteriocin class
NMR structure α-helix Unstructured C-terminus PDB 2MLV

LsbB Validated Applications


Selective Biocontrol in Food Processing

LsbB can be deployed as a targeted antimicrobial against Listeria monocytogenes and other YvjB-expressing Gram-positive pathogens in food processing facilities. Heterologous expression of yvjB renders naturally resistant species sensitive, indicating that LsbB's narrow spectrum can be predictively mapped to YvjB presence [1]. This selectivity may spare beneficial microbiota commonly found in fermented food ecosystems, offering an advantage over broad-spectrum preservatives.

LsbB Analog Engineering

The solved NMR structure and defined receptor-binding domain provide a platform for rational mutagenesis to modulate LsbB's potency and spectrum. The essential role of Trp25 and terminal Ala30, along with the demonstrated cross-antagonism by C-terminal peptides from homologous bacteriocins, supports engineering efforts to create variants with expanded activity against L. monocytogenes strains harboring divergent YvjB sequences [2].

Simplified Leaderless Bacteriocin Production

LsbB's leaderless biosynthesis eliminates the requirement for protease-mediated activation, reducing production complexity and potential yield bottlenecks compared to leader-dependent bacteriocins like LsbA [3]. This property makes LsbB an attractive candidate for heterologous expression systems where co-expression of a specific protease may be impractical or where downstream purification of active peptide is streamlined.

Receptor-Based Susceptibility Screening

Because LsbB susceptibility is strictly dependent on YvjB receptor presence, PCR-based detection of yvjB or its homologs can predict LsbB efficacy against environmental or clinical isolates [1]. This receptor-based screening approach enables informed selection of LsbB as a biopreservative or research tool without requiring empirical susceptibility testing of every strain.

Application
Selection Property
Validation Focus
Selective biocontrol research
YvjB‑receptor‑targeted antimicrobial activity
Microbiota‑sparing spectrum verification in fermented food models
LsbB analog engineering
Defined receptor‑binding domain with essential Trp25
Activity modulation through mutagenesis and spectrum expansion studies
Leaderless bacteriocin production studies
No protease‑mediated activation required
Heterologous expression yield and purification simplicity
Receptor‑based susceptibility screening
YvjB‑dependent susceptibility
PCR‑based yvjB detection for predicting antimicrobial research activity

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